molecular formula C9H11BrN2O B8533879 N-(1-(4-bromopyridin-2-yl)ethyl)acetamide

N-(1-(4-bromopyridin-2-yl)ethyl)acetamide

Cat. No. B8533879
M. Wt: 243.10 g/mol
InChI Key: SSPRMKIPHFDNDJ-UHFFFAOYSA-N
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Patent
US08987250B2

Procedure details

N-(1-(4-bromopyridin-2-yl)ethyl)acetamide (2.28 g, 9.38 mmol) was suspended in anhydrous benzene (20 mL), then phosphorus oxychloride (2.2 mL, 23.6 mmol) was added and the reaction heated to reflux for 3 hours. The crude reaction was then added portion-wise to 1M potassium carbonate solution (60 mL) and stirred until gas evolution ceased. The pH was then adjusted to pH 10 with potassium carbonate. The aqueous layer was extracted with DCM (50 mL×2), the organic were combined, dried over Na2SO4, and concentrated to afford the product, which was used without further purification. LCMS-ESI+: calc'd for C9H10BrN2: 225.1 (M+H+); Found: 225.05 (M+H+).
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH:8]([NH:10][C:11](=O)[CH3:12])[CH3:9])[CH:3]=1.P(Cl)(Cl)(Cl)=O.C(=O)([O-])[O-].[K+].[K+]>C1C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[C:11]([CH3:12])=[N:10][C:8]([CH3:9])=[C:4]2[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.28 g
Type
reactant
Smiles
BrC1=CC(=NC=C1)C(C)NC(C)=O
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirred until gas evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The crude reaction
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (50 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford the product, which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Name
Type
Smiles
BrC1=CC=2N(C=C1)C(=NC2C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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